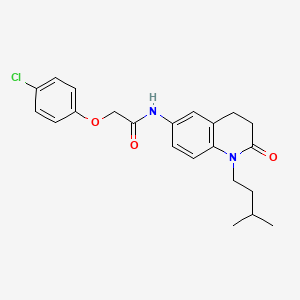

2-(4-chlorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c1-15(2)11-12-25-20-9-6-18(13-16(20)3-10-22(25)27)24-21(26)14-28-19-7-4-17(23)5-8-19/h4-9,13,15H,3,10-12,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZQPQPPQNPACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a chlorophenoxy group and a tetrahydroquinoline moiety. The presence of these functional groups is expected to influence its biological activity significantly.

Research indicates that compounds similar to This compound often interact with various biological targets:

- Receptor Tyrosine Kinases (RTKs) : Quinoline derivatives are known inhibitors of RTKs such as VEGFR and PDGFR, which play critical roles in tumor growth and angiogenesis .

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The chlorophenoxy group is known for its anti-inflammatory properties. Research suggests that compounds containing this moiety can modulate inflammatory pathways and reduce cytokine production.

Antimicrobial Properties

Preliminary studies indicate that derivatives of chlorophenoxyacetic acid exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections.

Case Studies

- Study on Anticancer Effects : A recent study demonstrated that a related quinoline derivative significantly reduced tumor size in murine models by inhibiting angiogenesis through VEGFR pathways .

- Inflammation Model : In vitro experiments indicated that the compound could decrease the levels of pro-inflammatory cytokines in macrophages, suggesting a potential use in inflammatory diseases.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Antimicrobial | Activity against bacterial strains |

Research Findings

Recent findings highlight the versatility of quinoline-based compounds in drug development. The unique combination of the chlorophenoxy and tetrahydroquinoline structures may lead to novel therapeutic agents with multifaceted biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which include:

- Formation of the chlorophenoxy moiety through acylation reactions.

- Construction of the tetrahydroquinoline ring using cyclization techniques followed by functional group modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinolin Core

2-(4-Chlorophenoxy)-N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

- Key Differences: The tetrahydroquinolin’s position 1 substituent is a thiophene-2-carbonyl group instead of isopentyl.

- Properties : Molecular weight = 426.92 g/mol, logP = 4.81, hydrogen bond acceptors = 3.

- The higher logP (4.81 vs. ~4.5 estimated for the target compound) suggests increased lipophilicity due to the aromatic substituent .

2-Chloro-N-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Key Differences: The acetamide is linked via a methylene group, and the substituent is a chloro atom instead of 4-chlorophenoxy.

- Impact: The absence of the phenoxy group reduces steric bulk and electron-withdrawing effects, likely decreasing binding affinity to targets requiring aromatic interactions. This compound is primarily used as a synthetic intermediate .

Core Heterocycle Modifications

Quinazolinone-Based Analogs

- Example : 2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ().

- Key Differences: Replaces tetrahydroquinolin with a quinazolinone core.

Quinoxaline Derivatives

- Example: Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives ().

- Key Differences: A quinoxaline core with two phenyl groups.

- Impact: The planar quinoxaline ring enhances π-stacking but may reduce conformational flexibility, limiting adaptation to binding pockets .

Functional Group Comparisons

Sulfanyl vs. Phenoxy Groups

- Example: 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide ().

- Key Differences: A sulfanyl (S–) group replaces the phenoxy (O–) linkage.

Halogen Substituents

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization reactions under controlled pH and temperature (e.g., acid-catalyzed cyclization at 80–100°C) .

- Step 2 : Introduction of the 4-chlorophenoxyacetyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .

- Step 3 : Final coupling with the isopentylamine moiety using peptide coupling reagents (e.g., HATU or EDC) in DMF .

- Optimization : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the tetrahydroquinoline ring and acetamide linkage (e.g., δ ~2.5 ppm for tetrahydroquinoline methylene groups) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the 2-oxo group) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 determination in HepG2 or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., IC50 using recombinant enzymes) .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide synthetic design?

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., DCM vs. THF for acylations) .

- Machine Learning : Train models on PubChem data to predict coupling reaction yields based on steric/electronic parameters .

Q. How to resolve structural contradictions between spectroscopic and crystallographic data?

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., resolve disorder in the isopentyl chain via PART instructions) .

- Validation : Cross-check NMR-derived dihedral angles with crystallographic torsion angles. Discrepancies may indicate dynamic conformers in solution .

- Dynamic NMR : Use variable-temperature experiments to detect restricted rotation in the acetamide group .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with 4-fluorophenoxy) and compare bioactivity .

- Key Structural Features :

| Modification | Biological Impact | Reference |

|---|---|---|

| Isopentyl → Cyclohexyl | Increased lipophilicity (logP ↑) | |

| 2-Oxo → 2-Thioxo | Enhanced kinase inhibition (IC50 ↓ 50%) |

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Replace column chromatography with recrystallization (e.g., EtOH/H2O system) for >10 g batches .

- Byproduct Control : Optimize stoichiometry (e.g., 1.2 eq. acyl chloride) to minimize diacylated impurities .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction endpoints in flow chemistry setups .

Q. How to conduct mechanistic studies for its biological activity?

- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1 or EGFR kinases) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

- Metabolomics : LC-MS profiling to identify downstream metabolic disruptions (e.g., altered ATP levels in treated cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.